![molecular formula C18H16N4OS B2935156 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide CAS No. 1795300-99-0](/img/structure/B2935156.png)

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

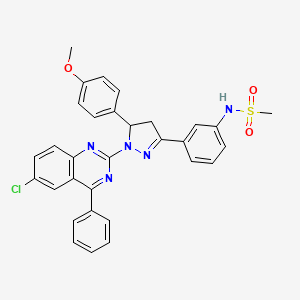

1H-Pyrrolo[2,3-b]pyridine derivatives have been studied for their potential in cancer therapy. They have shown potent activities against FGFR1, 2, and 3 . One of the derivatives was discovered as a potent type II CDK8 inhibitor, which exhibited potent kinase activity and could significantly inhibit tumor growth .

Wissenschaftliche Forschungsanwendungen

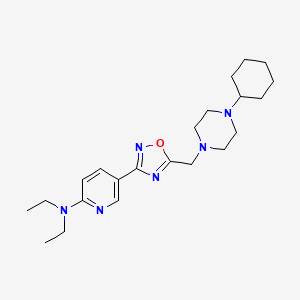

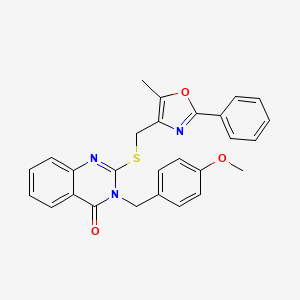

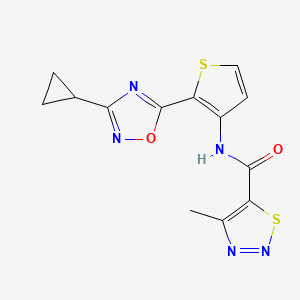

Synthesis and Chemical Properties

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide is a compound involved in the synthesis and functionalization of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, the functionalization reactions of pyrazole derivatives have been explored, yielding various products depending on the reaction conditions and the nature of the reactants involved. These reactions provide insights into the synthesis of complex molecules with potential applications in drug development and material science (Yıldırım, Kandemirli, & Demir, 2005).

Applications in Drug Discovery

Compounds similar to this compound have been identified as potent inhibitors in various therapeutic areas. For example, substituted benzamides have been found to be effective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant potential in cancer therapy due to their selective inhibition properties and favorable pharmacokinetic profiles (Borzilleri et al., 2006).

Role in Synthesis of Heterocyclic Compounds

The structure of this compound suggests its utility in the synthesis of various heterocyclic compounds, which are of immense interest due to their diverse biological activities. Research has shown the synthesis of novel tetrahydropyrimidine-thione derivatives and their potential applications in medicinal chemistry, highlighting the importance of such compounds in the development of new therapeutic agents (Fadda, Bondock, Khalil, & Tawfik, 2013).

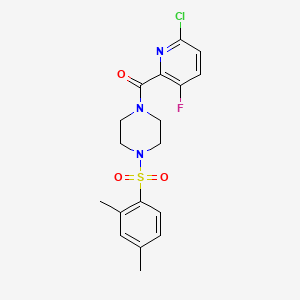

Antimicrobial and Antituberculosis Activities

Compounds with structural similarities to this compound have been synthesized and evaluated for their antimicrobial and antituberculosis activities. These compounds have shown promise in combating infectious diseases, including those caused by drug-resistant strains, thereby contributing to the field of antimicrobial resistance research (Jeankumar et al., 2013).

Insecticidal Properties

The synthesis of heterocyclic compounds incorporating a thiazole moiety has been investigated for their potential insecticidal properties against agricultural pests such as the cotton leafworm, Spodoptera littoralis. This research is crucial for developing safer and more effective insecticides, contributing to sustainable agriculture practices (Fadda et al., 2017).

Wirkmechanismus

Target of Action

The primary targets of this compound are Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy . This compound has shown potent activities against FGFR1, 2, and 3 .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits potent FGFR inhibitory activity . The inhibition of FGFRs leads to changes in the cellular processes regulated by these receptors, including cell proliferation and migration .

Biochemical Pathways

The inhibition of FGFRs affects several biochemical pathways. One of the key pathways is the RAS–MEK–ERK pathway, which regulates organ development, cell proliferation, and migration . Another affected pathway is the WNT/β-catenin signaling pathway . The compound’s action leads to the downregulation of this pathway, resulting in cell cycle arrest .

Pharmacokinetics

The compound exhibits good bioavailability, which is beneficial for its efficacy . .

Result of Action

The result of the compound’s action is the inhibition of tumor growth. It has been shown to significantly inhibit tumor growth in xenografts of colorectal cancer in vivo . Furthermore, it induces cell cycle arrest in G2/M and S phases .

Biochemische Analyse

Biochemical Properties

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide has been found to have potent activities against FGFR1, 2, and 3 . This compound interacts with these receptors, inhibiting their activity and thereby affecting various biochemical reactions .

Cellular Effects

In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . Furthermore, this compound significantly inhibits the migration and invasion of 4T1 cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to fibroblast growth factor receptors (FGFRs), leading to their inhibition . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Temporal Effects in Laboratory Settings

The effects of this compound on cells have been observed over time in laboratory settings

Eigenschaften

IUPAC Name |

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4OS/c23-17(18-21-14-6-1-2-7-15(14)24-18)20-10-4-11-22-12-8-13-5-3-9-19-16(13)22/h1-3,5-9,12H,4,10-11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUZEVGIENPTEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCN3C=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2935074.png)

![N-(2-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)-4-methylphenyl)acetamide](/img/structure/B2935077.png)

![1-(2,9-Dioxa-6-azaspiro[4.5]decan-6-yl)prop-2-en-1-one](/img/structure/B2935083.png)

![3-[methyl(phenylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2935085.png)

![2-[Furan-2-ylmethyl-(1-methyl-3-propan-2-ylpyrazol-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2935086.png)

![3-Ethyl-7-(4-phenylpiperazin-1-yl)triazolo[4,5-d]pyrimidine](/img/structure/B2935087.png)